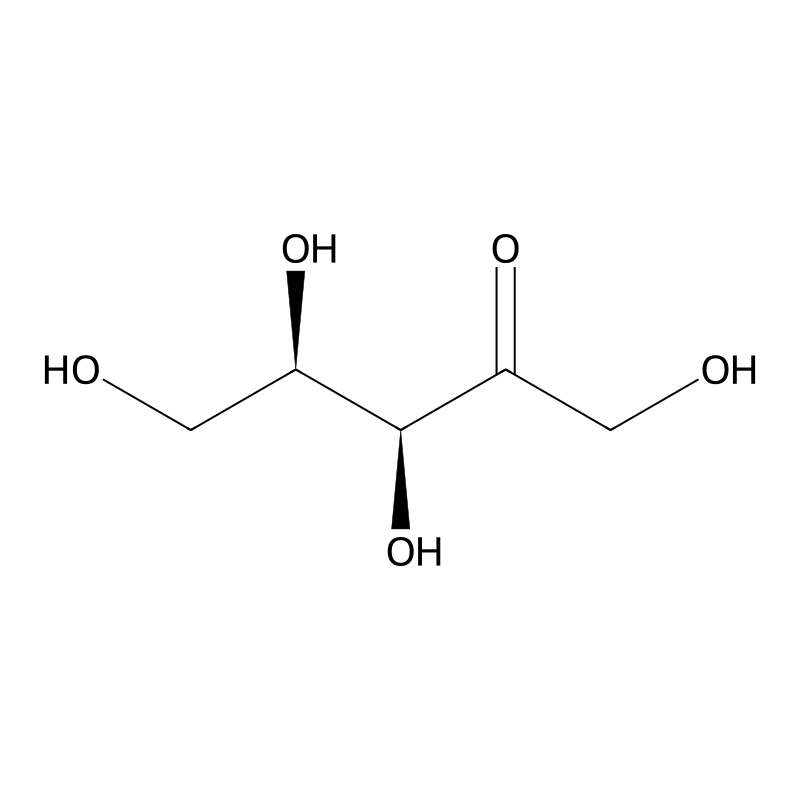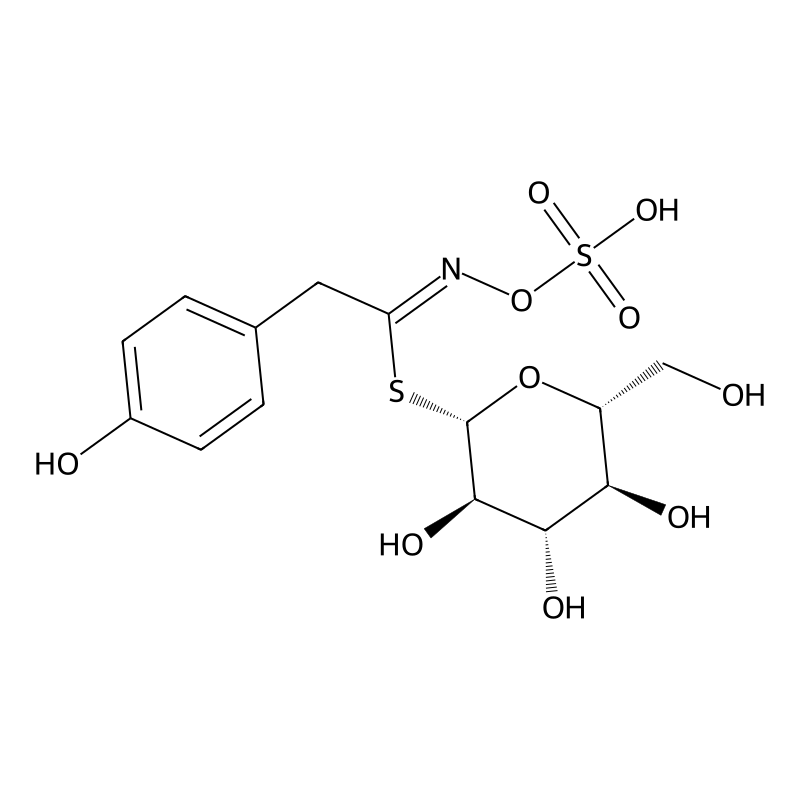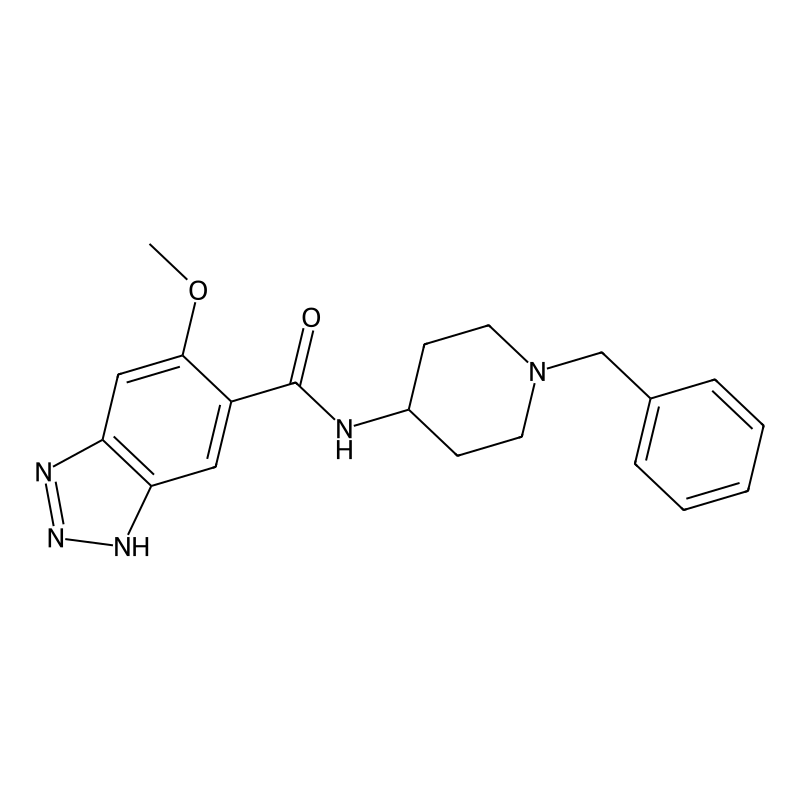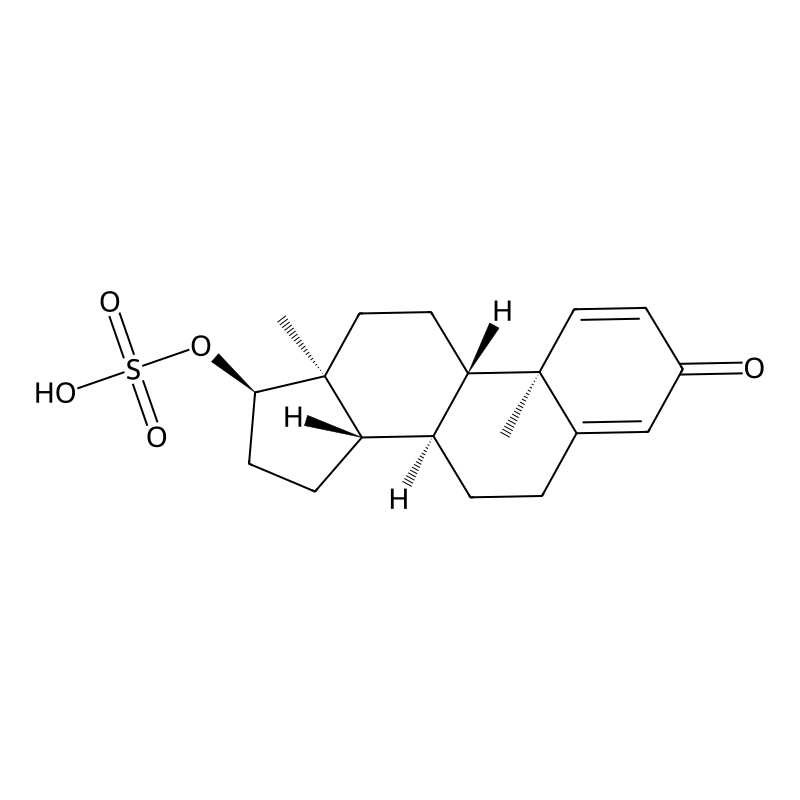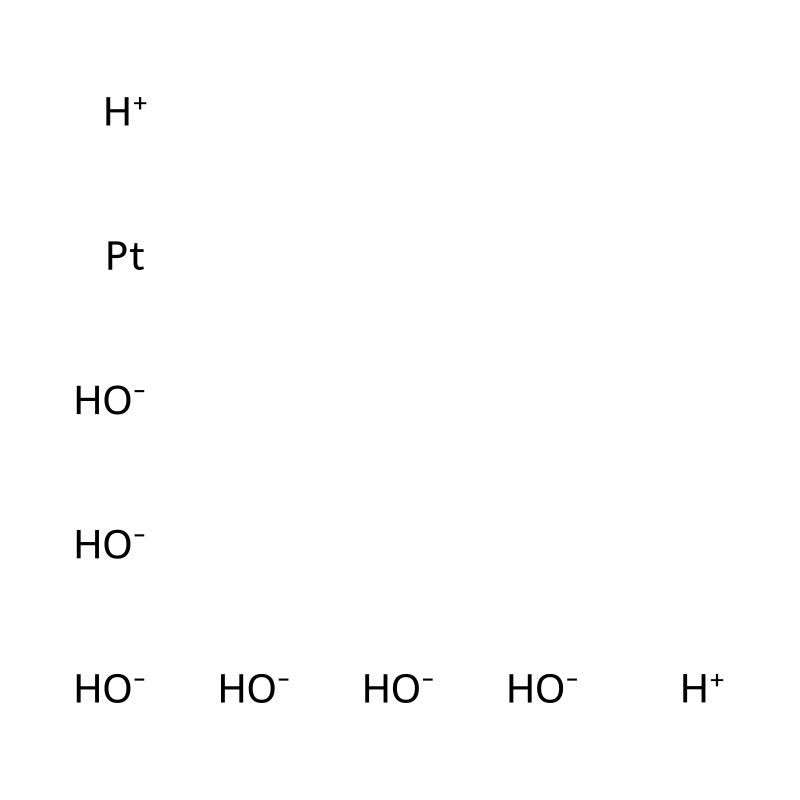Niraparib
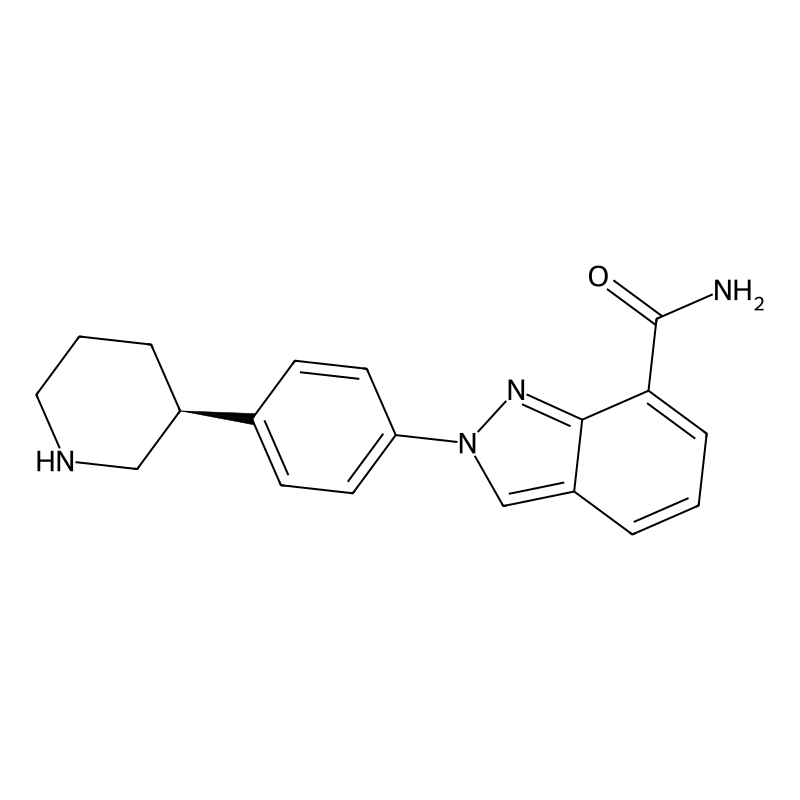
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Clinical Trials
Niraparib is being actively studied in clinical trials for several cancer types, including:
- Epithelial Ovarian Cancer (EOC): Niraparib has shown promising results in maintaining remission in patients with recurrent EOC, particularly those with BRCA mutations [].
- Breast Cancer: Research is ongoing to evaluate Niraparib's efficacy in treating metastatic breast cancer, especially in patients with BRCA mutations [].
- Other Cancers: Scientific studies are also exploring the application of Niraparib in other cancers like pancreatic cancer, prostate cancer, and endometrial cancer.
These clinical trials are designed to assess Niraparib's safety, efficacy, and optimal dosing regimens for various cancer types.
Mechanisms of Action
Scientific research is ongoing to understand the full spectrum of Niraparib's mechanisms of action. Here are some key areas of investigation:
- PARP Inhibition: Studies are examining how Niraparib's inhibition of PARP disrupts DNA repair mechanisms in cancer cells, leading to cell death [].
- Synthetic Lethality: Research is exploring the concept of synthetic lethality, where Niraparib's effect is particularly pronounced in cancer cells with HR deficiencies [].
- Combination Therapies: Scientists are investigating the potential benefits of combining Niraparib with other cancer therapies, such as chemotherapy or immunotherapy [].
Niraparib is a low-molecular-weight compound classified as a poly(ADP-ribose) polymerase inhibitor, specifically targeting poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. It plays a crucial role in the inhibition of DNA repair mechanisms, particularly in cells with deficiencies in homologous recombination repair pathways, such as those associated with mutations in the BRCA1 and BRCA2 genes. By blocking the activity of these enzymes, niraparib induces cytotoxicity through the accumulation of DNA damage, ultimately leading to cell death via a mechanism known as synthetic lethality .
Niraparib acts as a PARP inhibitor. Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in the repair of single-strand DNA breaks. Cancer cells rely more heavily on PARP for DNA repair compared to healthy cells []. By inhibiting PARP1, Niraparib traps single-strand breaks within cancer cells, leading to the formation of double-strand breaks during DNA replication. These double-strand breaks are difficult to repair, ultimately causing cell death in cancer cells [].
Niraparib functions by inhibiting the binding of nicotinamide adenine dinucleotide (NAD) to poly(ADP-ribose) polymerase, which is essential for single-strand break repair. This inhibition prevents the dissociation of PARP-DNA complexes, resulting in the accumulation of double-strand breaks during DNA replication. The chemical structure of niraparib allows it to selectively inhibit poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 with an IC50 value significantly lower than that for other members of the PARP family .
Key Reactions- Inhibition of NAD Binding: Niraparib blocks NAD from binding to PARP, preventing its enzymatic activity.
- Formation of PARP-DNA Complexes: This leads to persistent DNA damage and apoptosis.
Niraparib exhibits potent biological activity as a selective inhibitor of poly(ADP-ribose) polymerases. Its mechanism involves:
- Induction of Apoptosis: By preventing effective DNA repair, niraparib causes cells to undergo programmed cell death.
- Synthetic Lethality: Particularly effective in cancer cells with defective homologous recombination repair pathways, niraparib exploits these weaknesses to enhance therapeutic efficacy .
The synthesis of niraparib has been documented through various methods, focusing on the creation of its bicyclic structure and functional groups necessary for its biological activity. Key steps in its synthesis include:
- Formation of Bicyclic Framework: Utilizing specific reagents to construct the bicyclo[2.2.1]hept-5-ene core.
- Amine Coupling Reactions: Attaching the pyrimidine and benzazepine moieties through amine coupling strategies.
- Purification Techniques: Employing chromatography techniques to isolate pure niraparib from reaction mixtures .
Niraparib is primarily used in oncology, specifically for treating:
- Ovarian Cancer: Approved for use in patients with recurrent ovarian cancer who have responded to platinum-based chemotherapy.
- Breast Cancer: Investigated for potential use in breast cancer therapies, especially in patients with BRCA mutations.
It is marketed under the brand name ZEJULA and has shown efficacy in prolonging progression-free survival in clinical trials involving patients with platinum-sensitive recurrent ovarian cancer .
Niraparib has been studied for its interactions with various compounds and biological systems:
- Drug Interactions: It may interact with other medications metabolized by similar pathways, particularly those affecting liver enzymes such as cytochrome P450.
- Biomarker Studies: Research indicates that certain genetic markers may predict patient response to niraparib treatment, enhancing personalized medicine approaches.
Adverse effects commonly reported include hematologic toxicities such as thrombocytopenia and anemia, necessitating careful monitoring during therapy .
Several compounds share similarities with niraparib in terms of mechanism and therapeutic use:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| Olaparib | Poly(ADP-ribose) polymerase inhibitor | First approved PARP inhibitor; used for BRCA-mutated cancers |
| Rucaparib | Poly(ADP-ribose) polymerase inhibitor | Approved for prostate cancer; unique formulation |
| Talazoparib | Poly(ADP-ribose) polymerase inhibitor | Higher potency against PARP; different dosing regimen |
Niraparib's selectivity towards poly(ADP-ribose) polymerase-1 and -2 distinguishes it from other inhibitors, making it particularly effective in specific patient populations with homologous recombination deficiencies .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Drug Indication
Zejula is indicated: , , , as monotherapy for the maintenance treatment of adult patients with advanced epithelial (FIGO Stages III and IV) high-grade ovarian, fallopian tube or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy. , as monotherapy for the maintenance treatment of adult patients with platinum sensitive relapsed high grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum based chemotherapy. , ,
Treatment of prostate malignant neoplasms
Livertox Summary
Drug Classes
NCI Cancer Drugs
US Brand Name(s): Zejula
FDA Approval: Yes
Niraparib tosylate monohydrate is approved to treat: Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used: As maintenance therapy in adults with advanced disease who are having a complete or partial response to first-line platinum chemotherapy.
As maintenance therapy in adults with recurrent disease who are having a complete or partial response to platinum chemotherapy.
In adults with advanced disease who have received at least three chemotherapy regimens and whose disease either: Has certain mutations in the BRCA1 or BRCA2 gene ; or
Has genomic instability and has gotten worse after a response to platinum chemotherapy.
Niraparib tosylate monohydrate is also being studied in the treatment of other types of cancer.
Pharmacology
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
MeSH Pharmacological Classification
ATC Code
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX54 - Nirapari
Mechanism of Action
KEGG Target based Classification of Drugs
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP2 [HSA:10038] [KO:K10798]
Other CAS
Absorption Distribution and Excretion
Niraparib is eliminated via multiple pathways, including liver metabolism, hepatobiliary excretion, and renal elimination. Following administration of a single oral 300-mg dose of radio-labeled niraparib, the average percent recovery of the administered dose over 21 days was 47.5% (range: 33.4% to 60.2%) in urine and 38.8% (range: 28.3% to 47.0%) in feces. In pooled samples collected over 6 days, unchanged niraparib accounted for 11% and 19% of the administered dose recovered in urine and feces, respectively.
The average (±SD) apparent volume of distribution (Vd/F) was 1,220 (±1,114) L. In a population pharmacokinetic analysis, the Vd/F of niraparib was 1,074 L in patients with cancer.
In a population pharmacokinetic analysis, the apparent total clearance (CL/F) of niraparib was 16.2 L/h in patients with cancer.
Metabolism Metabolites
Wikipedia
Isodiazomethane
Biological Half Life
Use Classification
Human Drugs -> EU pediatric investigation plans
Dates
[2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20.

